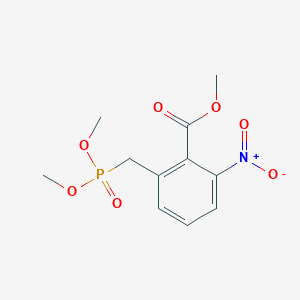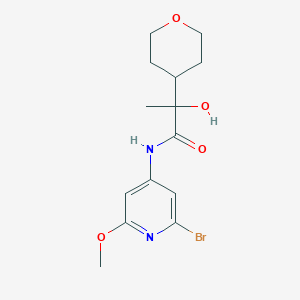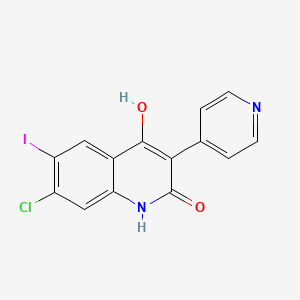
Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt is a labeled 2’,3’-cyclic nucleotide phosphodiester. It is primarily used in proteomics research and has a molecular formula of C11(13C)5H27N6O6P with a molecular weight of 435.36 . This compound is not intended for diagnostic or therapeutic use and is for research purposes only .
Preparation Methods
The preparation of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves synthetic routes that typically include the use of stable isotope labeling. The compound is synthesized by incorporating carbon-13 isotopes into the molecular structure. The reaction conditions often require a controlled environment, such as a -20°C freezer and an inert atmosphere to prevent degradation
Chemical Reactions Analysis
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleotide phosphodiesters.
Biology: Utilized in the study of cellular signaling pathways and enzyme kinetics.
Medicine: Employed in research related to neurological disorders and the development of potential therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves its role as a cyclic nucleotide phosphodiester. It interacts with specific molecular targets, such as enzymes involved in nucleotide metabolism. The pathways involved include the regulation of intracellular signaling and the modulation of enzyme activity .
Comparison with Similar Compounds
Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt can be compared with other similar compounds, such as:
- Adenosine Cyclic 2’,3’- (Hydrogen Phosphate)-13C5 Triethylammonium Salt
- 2’,3’-cAMP-13C5
- Cyclic 2’,3’-AMP-13C5
- 2’,3’-Cyclic Adenosine Monophosphate-13C5
- Adenosine Cyclic 2’,3’-Monophosphate-13C5 Triethylammonium Salt
Properties
Molecular Formula |
C16H27N6O6P |
|---|---|
Molecular Weight |
435.36 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydro(2,3,4,5-13C4)furano[3,4-d](4,5-13C2)[1,3,2]dioxaphosphol-6-yl](113C)methanol;triethylazanium |
InChI |
InChI=1S/C10H12N5O6P.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1/i1+1,4+1,6+1,7+1,10+1; |
InChI Key |
QVJJZPQQHXBBJK-GMKAKXBPSA-N |
Isomeric SMILES |
CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@H]4[13C@@H]([13C@H](O3)[13CH2]O)OP(=O)(O4)[O-])N |
Canonical SMILES |
CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


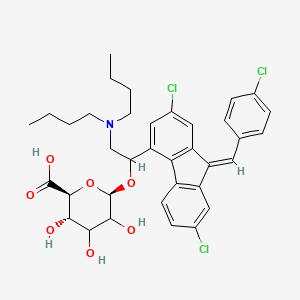
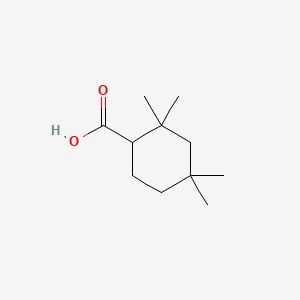
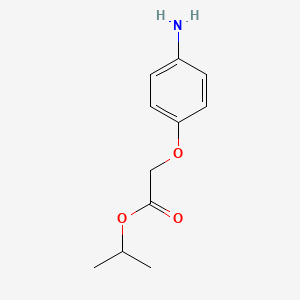
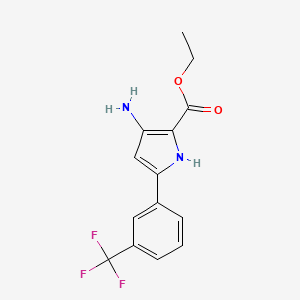
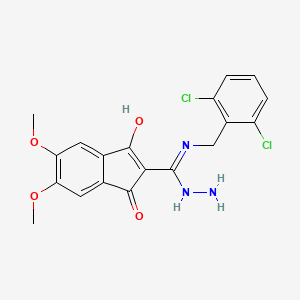
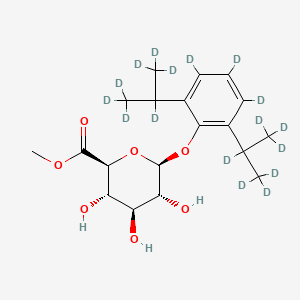

![tert-butyl N-[(2-amino-3,5-dibromophenyl)methyl]-N-(4-hydroxycyclohexyl)carbamate](/img/structure/B13862029.png)
